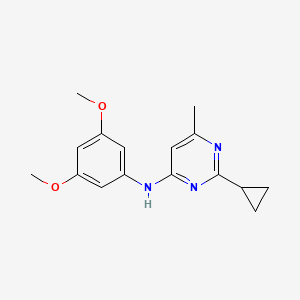![molecular formula C12H20N4O2S B6435363 N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide CAS No. 2549014-84-6](/img/structure/B6435363.png)
N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide, also known as EPMAM, is an organic compound that has been studied extensively for its various properties and applications. It is a derivative of pyrimidines and can be synthesized in the laboratory. EPMAM has been used in the synthesis of a variety of compounds and has been found to have numerous biochemical and physiological effects.
科学的研究の応用
N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been studied extensively for its various applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and nucleosides. It has also been used in the synthesis of a variety of pharmaceutical compounds, such as anti-inflammatory agents and antifungal agents. In addition, it has been used in the development of new materials for drug delivery and as a catalyst for organic reactions.
作用機序
The mechanism of action of N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been studied extensively. It is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 by this compound leads to the reduction of inflammatory responses in the body. In addition, it has been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce inflammation, reduce pain, and improve wound healing. In addition, it has been shown to reduce the proliferation of cancer cells and inhibit the growth of bacteria and fungi. Furthermore, it has been shown to reduce the production of nitric oxide, which can lead to the prevention of oxidative stress and the protection of cells from damage.
実験室実験の利点と制限
The use of N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide in laboratory experiments has a number of advantages. It is a readily available compound with a high degree of purity and is easy to synthesize. In addition, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a highly potent compound and must be handled with care. In addition, it is expensive and may not be suitable for large-scale experiments.
将来の方向性
There are a number of potential future directions for research on N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide. One area of research is the development of new formulations and delivery methods for the compound. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound in a variety of diseases. Other potential areas of research include the development of new synthetic methods for the compound and the exploration of its potential as a catalyst for organic reactions. Finally, further studies could be conducted to explore the potential environmental applications of this compound.
合成法
The synthesis of N-{[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is achieved through a multi-step process that begins with the reaction of 5-ethylpyrimidine and methyl methanesulfonate in the presence of a base catalyst such as sodium ethoxide. The resulting compound is then treated with methylmagnesium bromide and heated, which yields the desired this compound product. This process has been shown to be reliable and efficient, with yields of up to 95% reported in the literature.
特性
IUPAC Name |
N-[[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-10-5-13-12(14-6-10)16-8-11(9-16)7-15(2)19(3,17)18/h5-6,11H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNYROZQRPQFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC(C2)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6435281.png)
![N-(1-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}piperidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B6435283.png)
![N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]cyclopropanesulfonamide](/img/structure/B6435291.png)
![N-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B6435305.png)
![1-[1-(6-fluoro-1,3-benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6435318.png)
![6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B6435319.png)

![1-[1-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6435347.png)
![N-methyl-N-{[1-(pyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435355.png)
![N-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435374.png)
![N-methyl-N-{[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435381.png)
![N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B6435382.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435394.png)
![N-{[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide](/img/structure/B6435397.png)